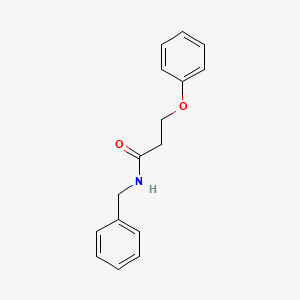
N-benzyl-3-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-benzyl-3-phenoxypropanamide” is an organic compound . It belongs to the class of organic compounds known as n-benzylbenzamides . These are compounds containing a benzamide moiety that is N-linked to a benzyl group .
Synthesis Analysis
The synthesis of similar compounds, such as N-Benzyl-3-nitroaniline (NB3N), has been reported in the literature . NB3N single crystals were developed by a slow evaporation solution growth synthesis method . The synthesis involved the use of 3-nitroaniline and benzaldehyde .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a benzamide moiety that is N-linked to a benzyl group . The molecular formula is C16H17NO . The average mass is 239.312 Da and the monoisotopic mass is 239.131012 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, a boiling point of 457.9±34.0 °C at 760 mmHg, and a flash point of 276.6±10.6 °C . The compound has a molar refractivity of 73.2±0.3 cm3, and a polar surface area of 29 Å2 .Aplicaciones Científicas De Investigación
Plant-Microorganism Interactions
Phenolic compounds, such as benzoic acid and 3-phenylpropanoic acid, have been identified in tobacco root exudates and shown to affect the growth of rhizosphere microorganisms. These compounds can promote the growth of both pathogens and antagonistic bacteria at low concentrations, while inhibiting bacterial growth at higher concentrations. This suggests potential applications in agriculture for managing soil microbial communities and enhancing plant health (Liu et al., 2015).
Antiparasitic Activity
N-(2-aminoethyl)-N-benzyloxyphenyl benzamides have been identified as potent inhibitors of Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). These compounds demonstrate significant antiparasitic properties, suggesting their potential as leads for developing new treatments for HAT (Buchynskyy et al., 2017).
Histone Deacetylase Inhibition
N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives have been designed and synthesized as novel histone deacetylase inhibitors, showing inhibitory activity against the enzymes and demonstrating antiproliferative activity against cancer cell lines. This highlights potential applications in cancer therapy, specifically for treatments targeting histone deacetylase (Jiao et al., 2009).
Avian Repellency
Studies on phenylpropanoids, such as coniferyl and cinnamyl derivatives, have explored their utility as bird repellents. The structure-activity relationships inferred from these studies suggest potential applications in pest management, particularly for protecting crops from avian pests (Jakubas et al., 1992).
Safety and Hazards
The safety data sheet for “N-benzyl-3-phenoxypropanamide” suggests that personal protective equipment and face protection should be worn when handling the compound . It should not be inhaled, ingested, or come into contact with skin or eyes . In case of contact, appropriate first aid measures should be taken .
Direcciones Futuras
The future directions for “N-benzyl-3-phenoxypropanamide” and similar compounds could involve their use in optoelectronic materials . Nonlinear optical (NLO) materials, such as N-Benzyl-3-nitroaniline (NB3N), have attracted a lot of interest recently because they can be employed for optoelectronic polarization control and frequency conversion .
Propiedades
IUPAC Name |
N-benzyl-3-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-16(17-13-14-7-3-1-4-8-14)11-12-19-15-9-5-2-6-10-15/h1-10H,11-13H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTBEBSIBTXWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CCOC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-(4-Methylphenyl)piperazin-1-yl]-(oxiran-2-yl)methanone](/img/structure/B2745379.png)
![2-[(4-Methylbenzyl)oxy]-4-nitroaniline](/img/structure/B2745381.png)

![N-(3-methoxybenzyl)-1-(7-methyl-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2745385.png)
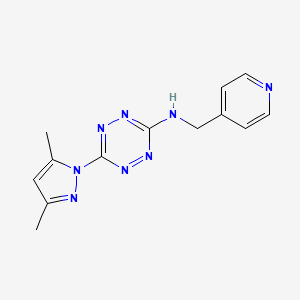
![4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol](/img/structure/B2745388.png)
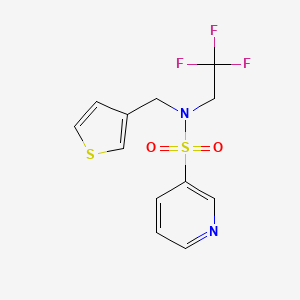
![2-(Pyrrolidin-1-yl)benzo[d]thiazol-6-yl 4-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B2745393.png)

![2-(7-(4-fluorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2745396.png)
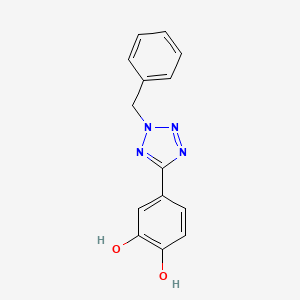
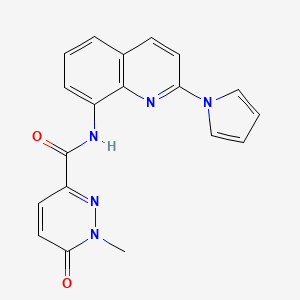
![4-[1-(Ethoxycarbonyl)cyclopropyl]phenylboronic acid](/img/structure/B2745400.png)
![N1-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(m-tolyl)oxalamide](/img/structure/B2745401.png)